molecular formula C12H17NO2 B591051 2-(4-Ethoxyphenyl)-1,3-oxazinane CAS No. 138736-63-7

2-(4-Ethoxyphenyl)-1,3-oxazinane

Cat. No.: B591051
CAS No.: 138736-63-7
M. Wt: 207.273
InChI Key: OHLKFALVVKYVQE-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1,3-oxazinane is a six-membered heterocyclic compound featuring an oxygen and nitrogen atom within its 1,3-oxazinane ring.

Properties

CAS No.

138736-63-7

Molecular Formula

C12H17NO2

Molecular Weight

207.273

IUPAC Name

2-(4-ethoxyphenyl)-1,3-oxazinane

InChI

InChI=1S/C12H17NO2/c1-2-14-11-6-4-10(5-7-11)12-13-8-3-9-15-12/h4-7,12-13H,2-3,8-9H2,1H3

InChI Key

OHLKFALVVKYVQE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2NCCCO2

Synonyms

2H-1,3-Oxazine,2-(4-ethoxyphenyl)tetrahydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Ethoxybenzyl)-1,3-oxazolidin-2-one

  • Core Structure: Oxazolidinone (five-membered ring with O and N atoms and a carbonyl group).
  • Key Differences: The carbonyl group in oxazolidinone increases polarity and hydrogen-bonding capacity compared to the saturated 1,3-oxazinane ring .
  • Synthesis : Crystallized from solution, with confirmed single-crystal X-ray structure .

4-(Tetrazole)-1,3-oxazinane Derivatives

  • Core Structure : 1,3-Oxazinane with tetrazole substituents.
  • Key Differences : Tetrazole groups introduce strong hydrogen-bonding and coordination properties, which are absent in the ethoxyphenyl-substituted analogue.
  • Synthesis : Multicomponent reactions involving aldehydes, ammonium hydroxide, and isocyanides under sonication .

Thiazinane Derivatives (e.g., 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide)

  • Core Structure : 1,2-Thiazinane (sulfur replaces oxygen in the ring).
  • Key Differences : Sulfur atoms increase ring flexibility and electron density, while sulfone groups (e.g., 1,1-dioxide) enhance thermal stability .
  • Synthesis: Ring-opening reactions using NaH and phenols, with yields ranging from 32% to 66% .

Physicochemical Properties

Property This compound (Inferred) 4-(4-Ethoxybenzyl)-1,3-oxazolidin-2-one 4-(Tetrazole)-1,3-oxazinane 1,2-Thiazinane-1,1-dioxide
Molecular Weight ~221.3 (estimated) 265.3 (reported) ~400–450 (varies by substituent) 350–400 (varies by substituent)
Polarity Moderate (ether group) High (carbonyl group) High (tetrazole) Moderate (sulfone group)
Thermal Stability Likely stable up to 200°C Confirmed via crystallography Not reported High (sulfone enhances stability)

Conformational and Electronic Analysis

  • Oxazinane Rings : DFT studies reveal that substituents like ethoxy groups and ester moieties adopt axial or equatorial positions depending on intramolecular hydrogen bonding and steric effects . For example, ethoxy groups in equatorial orientations minimize steric clashes in oxazinanes.
  • Thiazinane vs.

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